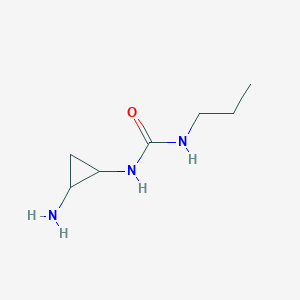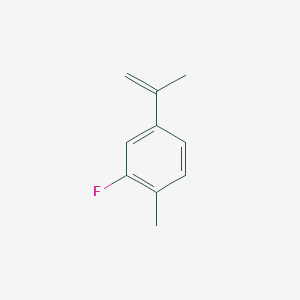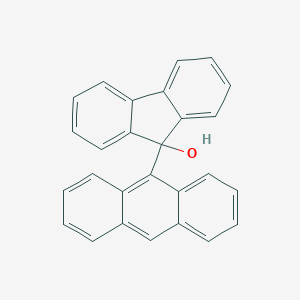
Tris(di-tert-butyl(methyl)silyl)gallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(di-tert-butyl(methyl)silyl)gallium is a chemical compound with the molecular formula C27H63GaSi3 and a molar mass of 541.78 g/mol . This compound is known for its unique structure, which includes gallium bonded to three di-tert-butyl(methyl)silyl groups. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of Tris(di-tert-butyl(methyl)silyl)gallium typically involves the reaction of gallium trichloride with di-tert-butyl(methyl)silyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
Tris(di-tert-butyl(methyl)silyl)gallium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The silyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris(di-tert-butyl(methyl)silyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tris(di-tert-butyl(methyl)silyl)gallium involves its interaction with molecular targets through its silyl and gallium groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Tris(di-tert-butyl(methyl)silyl)gallium can be compared with other similar compounds, such as:
Tris(trimethylsilyl)gallium: This compound has trimethylsilyl groups instead of di-tert-butyl(methyl)silyl groups, leading to different reactivity and applications.
Tris(di-tert-butylsilyl)gallium:
The uniqueness of this compound lies in its specific silyl groups, which provide distinct steric and electronic effects, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C27H63GaSi3 |
|---|---|
Poids moléculaire |
541.8 g/mol |
InChI |
InChI=1S/3C9H21Si.Ga/c3*1-8(2,3)10(7)9(4,5)6;/h3*1-7H3; |
Clé InChI |
SUIMFJZODQNBTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)


![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)



